Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate
Description
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate is a cyclopropane-containing ester derivative featuring a 2-hydroxy-1-nitroethyl substituent on the cyclopropane ring. The cyclopropane ring’s strain and the electronic effects of its substituents critically influence reactivity, stability, and applications in synthesis or pharmaceuticals.
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 2-[1-(2-hydroxy-1-nitroethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H15NO5/c1-2-15-8(12)5-9(3-4-9)7(6-11)10(13)14/h7,11H,2-6H2,1H3 |
InChI Key |
ACGDYWXCIKBLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1)C(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate typically involves the reaction of cyclopropaneacetic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents. The hydroxy group is usually added via a hydroxylation reaction, which can be achieved using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters and other derivatives.
Scientific Research Applications
Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific enzymes and receptors.
Comparison with Similar Compounds
Research Findings and Limitations
- Stability Challenges : Nitro groups can pose explosion risks under high heat or shock, necessitating careful handling. Hydroxyl groups may require protection during synthesis.
- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
